2-Chloro-5-(pyridin-4-yl)benzaldehyde
Description
2-Chloro-5-(pyridin-4-yl)benzaldehyde is a heteroaromatic compound featuring a benzaldehyde core substituted with a chlorine atom at the 2-position and a pyridin-4-yl group at the 5-position. This structure combines electron-withdrawing (chlorine) and electron-donating (pyridinyl) substituents, creating a polarized aromatic system. The aldehyde group (-CHO) at the para position relative to the pyridine ring enhances its reactivity in condensation and nucleophilic addition reactions, making it valuable in synthesizing ligands, pharmaceuticals, and coordination complexes.
Properties
CAS No. |
464190-34-9 |
|---|---|
Molecular Formula |
C12H8ClNO |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-chloro-5-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C12H8ClNO/c13-12-2-1-10(7-11(12)8-15)9-3-5-14-6-4-9/h1-8H |
InChI Key |
VBHOFHFCEXOJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-Chloro-5-(pyridin-4-yl)benzaldehyde and are analyzed for differences in reactivity, synthesis, and applications:
trans-4[-(2-(Pyridin-2-yl)vinyl)]benzaldehyde (I) and trans-4[-(2-(Pyridin-4-yl)vinyl)]benzaldehyde (II)
- Structural Differences : These isomers differ in the position of the pyridine substituent (2-yl vs. 4-yl) and include a vinyl (-CH=CH-) bridge between the benzene and pyridine rings.
- Reactivity: The aldehyde group in I and II was oxidized to carboxylic acids (III and IV), demonstrating their utility as precursors for functional group transformations.
- Applications : Used in synthesizing spin-labeled TEMPO derivatives (e.g., compound V), which are relevant in studying free radical interactions .
2-Chloro-5-(trifluoromethyl)benzaldehyde
- Substituent Effects : Replaces the pyridin-4-yl group with a trifluoromethyl (-CF₃) group, introducing strong electron-withdrawing effects. This increases electrophilicity at the aldehyde group, favoring nucleophilic attacks (e.g., in synthesizing dihydropyridine derivatives like compound 8) .
2-Chloro-5-(pyridin-4-yl)pyridine (CAS 79739-22-3)
- Functional Group Absence : Lacks the aldehyde group, reducing reactivity in condensation reactions but increasing stability.
- Coordination Chemistry : The pyridine-nitrogen atoms enable ligand behavior in metal-organic frameworks (MOFs), a property less emphasized in the aldehyde-containing target compound .
2-Chloro-5-nitro-N-(pyridin-4-ylmethyl)benzamide
- Functional Group Complexity: Incorporates a nitro (-NO₂) group and an amide (-CONH-) linkage. The nitro group enhances electrophilic aromatic substitution reactivity, while the amide allows hydrogen bonding, influencing solubility and biological activity (e.g., antimicrobial screening) .
- Divergent Applications : Unlike the target compound, this derivative is tailored for bioactive molecule synthesis rather than metal-ligand interactions .
Data Table: Key Properties of Compared Compounds
Research Findings and Trends
- Electronic Effects : Pyridinyl groups (electron-donating) vs. -CF₃ (electron-withdrawing) significantly alter aldehyde reactivity. The target compound’s balanced electronic profile may favor Schiff base formation over nitro- or CF₃-containing analogs .
- Synthetic Flexibility : Compounds with aldehydes (target, I, II, III) are more versatile in multicomponent reactions than amide- or pyridine-only derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
